4-fluoro-N-(4-phenoxyphenyl)benzamide
Descripción
Propiedades
Fórmula molecular |
C19H14FNO2 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
4-fluoro-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14FNO2/c20-15-8-6-14(7-9-15)19(22)21-16-10-12-18(13-11-16)23-17-4-2-1-3-5-17/h1-13H,(H,21,22) |
Clave InChI |
IZWDVABSAAJGHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Technical Support Center: Overcoming Solubility Challenges with Hydrophobic Benzamide Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic benzamide inhibitors. This guide is designed to provide practical, in-depth solutions to the common and complex solubility issues encountered during experimentation. Our goal is to move beyond simple protocols by explaining the underlying physicochemical principles, enabling you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries regarding the solubility of benzamide inhibitors.
Q1: Why are my benzamide inhibitors so difficult to dissolve in aqueous buffers?
The poor aqueous solubility of many benzamide inhibitors stems from their molecular structure. The presence of one or more benzene rings renders the molecule significantly hydrophobic (water-repelling).[1][2] While the amide and other functional groups can participate in hydrogen bonding, the large, non-polar surface area of the aromatic rings often dominates, leading to low affinity for water and a tendency to self-aggregate and precipitate.[1]
Q2: I've seen the terms "kinetic" and "thermodynamic" solubility. What is the difference, and why does it matter for my experiments?
Understanding this distinction is critical for preventing unexpected precipitation and ensuring reproducible results.
-
Kinetic Solubility is typically measured in early drug discovery. It is determined by adding a concentrated stock solution of the compound (usually in an organic solvent like DMSO) to an aqueous buffer and observing the concentration at which precipitation first occurs.[3][4] This value often represents a supersaturated, metastable state and can be significantly higher than the true equilibrium solubility.[5][6]
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can dissolve in a solvent at equilibrium, with excess solid material present.[5][7] The "shake-flask" method is the gold standard for its determination.[8]
Why it matters: Relying solely on kinetic solubility data can be misleading. A solution prepared at a concentration below the kinetic solubility limit may seem clear initially but can precipitate over time as it moves toward thermodynamic equilibrium, leading to failed assays and inconsistent data.[6][9]
Q3: My inhibitor is precipitating out of my cell culture media or assay buffer, even with a small percentage of DMSO. What's happening?
This is a classic example of exceeding the thermodynamic solubility limit. While your inhibitor is soluble in the DMSO stock, adding it to the aqueous buffer creates a new solvent system where its solubility is much lower. Even if the final DMSO concentration is low (e.g., 1-2%), the inhibitor concentration may still be above its equilibrium solubility in that specific medium, causing it to crash out of solution.[9] Kinetic solubility testing is specifically designed to evaluate this behavior.[4]
Part 2: Troubleshooting Guide & Solution Protocols
This section provides a problem-oriented approach to solving specific solubility challenges.
Issue 1: My benzamide inhibitor precipitates immediately upon addition to my aqueous assay buffer.
This indicates a severe solubility limitation. Your primary goal is to increase the solubilizing capacity of your vehicle.
Use the following decision tree to select an appropriate starting point for your optimization.
Caption: Decision workflow for selecting a solubility enhancement strategy.
This protocol is the "gold standard" for determining the true solubility of your compound in a specific medium.[8]
-
Preparation: Add an excess amount of the solid benzamide inhibitor to a known volume of your target buffer (e.g., PBS, pH 7.4) in a glass vial. "Excess" means enough solid remains visible after equilibration.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best done by centrifuging the sample at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter.[8] Be cautious to avoid temperature changes during this step.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent and quantify the concentration of the dissolved inhibitor using a validated analytical method, such as HPLC-UV or LC-MS/MS. This concentration is the thermodynamic solubility.
For benzamide inhibitors with ionizable acidic or basic functional groups, altering the pH of the buffer can dramatically increase solubility.[1][10][11]
-
Principle of Causality: According to the Henderson-Hasselbalch equation, the ionization state of a compound is dependent on the pH of the solution. The ionized (charged) form of a compound is generally much more water-soluble than the neutral form. For a basic compound, moving the pH below its pKa will favor the more soluble protonated form. For an acidic compound, a pH above its pKa will favor the more soluble deprotonated form.[12]
-
Procedure:
-
Determine the pKa of your inhibitor (experimentally or via software prediction).
-
If it is a base, prepare your assay buffer at a pH 1-2 units below the pKa.
-
If it is an acid, prepare your buffer at a pH 1-2 units above the pKa.
-
Re-determine the solubility using Protocol 1 in the new pH-adjusted buffer.
-
Caution: Ensure the new pH is compatible with your protein, cells, or assay components.[13]
-
Issue 2: My inhibitor is soluble at high concentrations in organic solvent, but my assay is sensitive to solvents like DMSO.
This is a common challenge where the vehicle itself is a source of experimental artifacts. The goal is to find a solvent-free or low-solvent method to solubilize the compound.
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate hydrophobic molecules, like your benzamide inhibitor, forming a water-soluble "inclusion complex."[16][] This is one of the most effective strategies for increasing the aqueous solubility of hydrophobic drugs.[18]
Caption: Encapsulation of a hydrophobic inhibitor by a cyclodextrin.
This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective derivative.[1]
-
Molar Ratio Determination: Start by testing a 1:1 molar ratio of your benzamide inhibitor to HP-β-CD. This can be optimized later if needed.
-
Solvent Evaporation Method (Recommended): a. Dissolve the required molar amount of your benzamide inhibitor in a minimal volume of a suitable organic solvent (e.g., ethanol or acetone).[1] b. In a separate container, dissolve the corresponding molar amount of HP-β-CD in deionized water. c. Slowly add the inhibitor solution to the aqueous HP-β-CD solution while stirring vigorously. d. Continue stirring for 1-2 hours at room temperature. e. Remove the solvents using a rotary evaporator under reduced pressure. This will yield a solid powder of the inclusion complex.[1]
-
Reconstitution & Use: The resulting powder can be directly dissolved in your aqueous assay buffer. Confirm the final concentration and solubility using an appropriate analytical method (e.g., HPLC).
Part 3: Data & Strategy Comparison
Table 1: Illustrative Solubility of Benzamide in Common Solvents
Disclaimer: This data is for the parent compound, benzamide. The solubility of your specific substituted benzamide inhibitor will differ and must be determined experimentally.[8]
| Solvent | Solubility at 25°C (g/L) | Classification |
| Water | ~13.5 | Sparingly Soluble |
| Ethanol | High | Very Soluble |
| Acetone | High | Very Soluble |
| Benzene | >100 g/L | Freely Soluble |
| Diethyl Ether | Slight | Slightly Soluble |
(Source: Adapted from PubChem CID 2331 and other sources)[19]
Table 2: Comparison of Advanced Solubilization Strategies
| Strategy | Mechanism of Action | Key Advantages | Limitations & Considerations | Best For |
| Co-solvency | Reduces the polarity of the aqueous solvent system, increasing the solubility of non-polar compounds.[20] | Simple to prepare; effective for many compounds. | May not be compatible with biological assays; can cause protein denaturation or cell toxicity at higher concentrations.[9] | Initial screening; non-cellular assays tolerant to organic solvents. |
| pH Adjustment | Converts the compound to its more soluble ionized form.[11] | Can produce a dramatic increase in solubility; uses simple buffers. | Only applicable to ionizable compounds; required pH may be outside the stability range of the assay or target protein.[21] | In vitro assays where the pH can be controlled without affecting the system's biology. |
| Cyclodextrins | Encapsulates the hydrophobic drug in a host-guest inclusion complex, presenting a hydrophilic exterior.[14][16] | High solubilization capacity; generally low toxicity (especially HP-β-CD); can be used in in vivo and cell-based assays.[15][18] | Can be expensive; may have a "ceiling" on maximum achievable concentration; potential for the cyclodextrin itself to interact with assay components. | Cell-based assays; animal studies; formulations where organic solvents must be avoided. |
| Lipid-Based Systems (SEDDS/SMEDDS) | The drug is pre-dissolved in a mixture of oils and surfactants, which spontaneously forms a fine microemulsion in an aqueous environment.[22][23] | Significantly enhances oral bioavailability by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[24][25][26][27] | Complex formulations to develop; primarily for in vivo oral administration, not typically used for standard in vitro buffer assays. | Pre-clinical and clinical oral dosage form development. |
| Solid Dispersions | The drug is dispersed at a molecular level within a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution rate.[28][29] | Can significantly improve dissolution and solubility; suitable for solid oral dosage forms.[30] | Requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion); physical stability of the amorphous state can be a concern.[31] | Development of tablets and capsules for oral delivery. |
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
-
Pouton, C. W. (2007, June 8). Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. CRC Press. Available from: [Link]
-
Crăciun, A. M., Imre, S., Moacă, E. A., Ghiulai, R. M., Darcaba, C. A., & Gafițanu, C. A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
-
Wurzer, C., & Khinast, J. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
- Gershanik, T., & Benita, S. (2000). Clinical studies with oral lipid based formulations of poorly soluble compounds. Therapeutics and Clinical Risk Management.
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024, May 29). Hilaris Publisher. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Available from: [Link]
-
Mandal, S., Kumar, N., Kumar, S., & Kumar, R. (2025, September 9). Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs. AKT Publication. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Available from: [Link]
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
-
Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024, September 18). Symmetric. Available from: [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available from: [Link]
- Del Valle, E. M. M. (2004). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
-
Jayaram, H. N., et al. (2002, April 15). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available from: [Link]
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. Available from: [Link]
-
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Available from: [Link]
-
Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. (2025, June 15). PubMed. Available from: [Link]
-
Saal, C., & Petereit, A. C. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. Available from: [Link]
-
Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. Available from: [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available from: [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. Available from: [Link]
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Phytopharmacological Research.
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). PMC. Available from: [Link]
-
Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules. (2018). PMC. Available from: [Link]
-
Benzamide – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Looking for suggestions to dissolve benzamide derivatives. (2024, April 27). Reddit. Available from: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences.
-
Tuning the solubility of hepta(p-benzamide)s via the monomer sequence. (2025, August 6). ResearchGate. Available from: [Link]
-
How to improve the reactivity of a hydrophobic inhibitor towards a target protein? (2017, October 12). ResearchGate. Available from: [Link]
-
Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. (2026, February 7). PubMed. Available from: [Link]
-
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Benzamide | C7H7NO | CID 2331. PubChem - NIH. Available from: [Link]
-
The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. (2022, August 8). Periodica Polytechnica. Available from: [Link]
-
The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and its Analytical Method Development by UV Spectroscopy. (2025, December 10). iMedPub. Available from: [Link]
-
Ph and Solubility of Drugs. (2017, July 6). YouTube. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. imedpub.com [imedpub.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Indirect effects of pH on drug solubility in fed state simulated intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 18. alzet.com [alzet.com]
- 19. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. pp.bme.hu [pp.bme.hu]
- 22. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 23. aktpublication.com [aktpublication.com]
- 24. routledge.com [routledge.com]
- 25. symmetric.events [symmetric.events]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. pharmaexcipients.com [pharmaexcipients.com]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 30. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 31. sphinxsai.com [sphinxsai.com]
Technical Support Center: Minimizing Side Reactions in Fluorobenzamide Coupling
Welcome to the technical support center for fluorobenzamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of fluorinated benzamides, a crucial class of compounds in medicinal chemistry.[1][2] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
The introduction of fluorine into a molecule can significantly enhance its metabolic stability, membrane permeability, and binding affinity.[1][2] However, the unique electronic properties of fluorine can also present challenges during amide bond formation. This guide provides in-depth solutions to common side reactions and experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during fluorobenzamide coupling in a question-and-answer format.
Q1: My reaction is showing low or no yield of the desired fluorobenzamide. What are the likely causes and how can I fix it?
Potential Cause 1: Ineffective Carboxylic Acid Activation
The formation of an amide bond first requires the "activation" of the carboxylic acid's hydroxyl group into a better leaving group.[3] If this activation is inefficient, the coupling will not proceed. Standard reagents like DCC or EDC might not be sufficient, especially if your substrates are sterically hindered.[4]
-
Solution: Switch to a more potent coupling reagent.
-
Aminium/Uronium Salts (HATU, HBTU, HCTU): These reagents are highly efficient and form reactive O-acylisourea esters, leading to faster and more complete reactions. HATU is often preferred for its speed and ability to suppress epimerization.[5][6][7]
-
Phosphonium Salts (PyBOP, PyAOP): These are excellent alternatives and have the advantage of not forming guanidinium byproducts, which can be an issue with uronium salts.[8] PyAOP is particularly effective for coupling N-methylated amino acids.[6]
-
Potential Cause 2: Deactivation of Amine Nucleophile
The fundamental reaction requires a nucleophilic amine to attack the activated carboxylic acid.[3] However, a simple acid-base reaction between the carboxylic acid and the amine can occur first, forming an unreactive ammonium carboxylate salt.[3]
-
Solution:
-
Use a Coupling Agent: Reagents like DCC and EDC prevent this acid-base reaction, allowing the coupling to occur.[3]
-
Pre-activation: Activate the fluorobenzoic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 5-15 minutes before adding the amine component.[7] This ensures the activated species is present in high concentration when the nucleophile is introduced.
-
Potential Cause 3: Steric Hindrance
If either the fluorobenzoic acid or the amine is sterically bulky, the reaction rate can be significantly reduced.[4][9]
-
Solution:
-
Elevated Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier. Microwave-assisted synthesis can also be highly effective.[4]
-
Acyl Fluoride Formation: For extremely hindered couplings, converting the fluorobenzoic acid to a highly reactive acyl fluoride intermediate in situ is a powerful strategy.[4][9][10] Reagents like TFFH can be used for this purpose.[9]
-
Q2: I'm observing a significant amount of an unexpected byproduct with a mass corresponding to my starting materials minus water, but it's not my amide. What could it be?
This is a classic sign of side reactions involving the coupling reagent itself.
Potential Cause 1: N-Acylurea Formation (with Carbodiimides)
When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[5] This side reaction is often favored at higher temperatures.[5]
-
Solution:
-
Add an Additive: Incorporating 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) into the reaction mixture traps the O-acylisourea intermediate to form a more stable active ester, preventing the rearrangement.[5]
-
Control Temperature: Keep the reaction at a lower temperature (0 °C to room temperature) to disfavor the rearrangement pathway.[5]
-
Potential Cause 2: Guanidinylation of the Amine (with Uronium/Aminium Reagents)
If uronium/aminium reagents like HBTU or HATU are used in excess or are not properly pre-activated with the carboxylic acid, they can react directly with the amine nucleophile.[7][11] This forms a stable guanidinium byproduct on the amine, terminating the reaction.[7]
-
Solution:
Q3: My product is a chiral molecule, and I'm seeing significant epimerization (racemization). How can I maintain stereochemical integrity?
Epimerization is a major concern in peptide synthesis and can occur when an activated amino acid is the carboxylic acid component.[12][13][14] The electron-withdrawing nature of the activated carboxyl group increases the acidity of the α-proton, leading to its removal and subsequent loss of stereochemistry via an oxazolone intermediate.[10][12]
-
Solution:
-
Use Racemization-Suppressing Additives: Additives like HOBt and, more effectively, HOAt (1-hydroxy-7-azabenzotriazole) are essential.[5][10] They co-opt the activated intermediate to form active esters that are less prone to oxazolone formation.[5]
-
Choose the Right Base: The choice and amount of base are critical.
-
Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA or triethylamine.[5]
-
Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction.
-
-
Select the Right Coupling Reagent: Reagents based on HOAt, such as HATU, are known for their ability to provide fast coupling rates with minimal epimerization.[6]
-
Q4: My fluorobenzamide has other functional groups. Are there any specific side reactions I should be aware of?
Scenario 1: Primary Amide Side Chains (e.g., coupling with Asparagine or Glutamine)
Carbodiimide reagents (DCC, DIC) can dehydrate the side-chain amide of asparagine or glutamine to form a nitrile.[5][6]
-
Solution:
-
Use phosphonium-based reagents (PyBOP) or aminium-based reagents (HBTU, HATU) which are less prone to causing this side reaction.[6]
-
Protect the side-chain amide if the problem persists.
-
Scenario 2: Nucleophilic Side Chains (e.g., Tyrosine, Serine, Threonine)
Potent coupling reagents, especially when used in excess, can potentially acylate the hydroxyl group of these amino acids. There have been reports of uronium reagents reacting with the phenolic group of tyrosine.[7]
-
Solution:
-
Use the minimum effective amount of the coupling reagent.
-
Consider protecting the hydroxyl group if it is particularly exposed and reactive.
-
Frequently Asked Questions (FAQs)
Q: Does the position of the fluorine atom on the benzamide ring matter?
A: Yes. A fluorine atom in the ortho or para position has a strong electron-withdrawing effect through resonance and induction, which can increase the acidity of the carboxylic acid. This might make activation easier but could also increase the risk of side reactions involving the aromatic ring under certain conditions (e.g., nucleophilic aromatic substitution if a strong base and high temperatures are used).[15][16] An ortho-fluoro substituent can also introduce steric hindrance.[17]
Q: What is the best solvent for fluorobenzamide coupling?
A: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common solvents. For substrates with poor solubility, N-methyl-2-pyrrolidone (NMP) or a mixture of solvents can be beneficial.[4] Ensure your solvents are anhydrous, as water can hydrolyze the activated intermediates and the coupling reagents.[18]
Q: How do I remove the byproducts after the reaction?
A: The choice of coupling reagent affects the ease of purification.
-
DCC: Forms dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration.[6]
-
EDC: Forms a water-soluble urea byproduct, which can be easily removed with an aqueous wash.[5] This makes EDC a better choice for solid-phase synthesis.[6]
-
HBTU/HATU/PyBOP: These reagents and their byproducts are generally soluble and are removed during standard aqueous workup and chromatography.
Experimental Protocols & Data
Protocol 1: Standard Fluorobenzamide Coupling using HATU
This protocol is a general guideline for coupling a fluorobenzoic acid with a primary or secondary amine.
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the fluorobenzoic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture. Stir at room temperature for 10-15 minutes. The solution should remain clear.
-
Coupling: Add the amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, well-established | Can cause epimerization, N-acylurea formation, nitrile formation with Asn/Gln[5][6][8] |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low epimerization, no guanidinylation | Byproduct (HMPA from BOP) can be carcinogenic[6] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very fast, highly efficient, suppress epimerization | Can cause guanidinylation of amines if used improperly[6][7] |
Visualization of Key Processes
Amide Coupling General Mechanism
The following diagram illustrates the general activation and coupling pathway.
Caption: Decision tree for troubleshooting low coupling yield.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Request PDF. (n.d.). A Weak Attractive Interaction between Organic Fluorine and an Amide Group. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Chemical Institute of Canada. [Link]
-
Baran, M., et al. (2021, April 25). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry. [Link]
-
CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]
-
International Journal of Peptide Research and Therapeutics. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]
-
National Center for Biotechnology Information. (n.d.). The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization. [Link]
-
YouTube. (2019, January 15). mechanism of amide hydrolysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]
-
ResearchGate. (2025, October 12). (PDF) Epimerisation in Peptide Synthesis. [Link]
-
ChemRxiv. (2025, November 11). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. [Link]
-
National Center for Biotechnology Information. (n.d.). Epimerisation in Peptide Synthesis. [Link]
-
PubMed. (2023, December 8). Epimerisation in Peptide Synthesis. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (2025, August 6). A Mild and Efficient Synthesis of Functionalized 2‐Fluorobenzamides from 1,2,3‐Benzotriazinones via Denitrogenative Fluorination Reactions under Thermal/Visible Light Conditions. [Link]
-
YouTube. (2019, October 2). Troubleshooting Coupling Failures. [Link]
-
Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction : r/chemistry. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
ResearchGate. (n.d.). N -Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride: Access to Fluorescent Aminonaphthalic Anhydrides. [Link]
-
National Center for Biotechnology Information. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]
-
ResearchGate. (2025, August 15). Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity. [Link]
-
ACS Publications. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]
-
Royal Society of Chemistry. (n.d.). Making better decisions during synthetic route design: leveraging prediction to achieve greenness-by-design. [Link]
-
Wiley Online Library. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. [Link]
-
ACS Publications. (2019, May 7). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. [Link]
-
PubMed. (2019, May 7). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds [frontiersin.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. people.uniurb.it [people.uniurb.it]
- 12. researchgate.net [researchgate.net]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Poor Bioavailability of Phenoxybenzamine
Welcome to the technical support center for phenoxybenzamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent, irreversible alpha-adrenoceptor antagonist. Phenoxybenzamine's unique pharmacological profile is invaluable for a range of research applications, from studies on pheochromocytoma to investigations into novel anti-cancer therapies.[1][2] However, its utility is often hampered by a significant experimental hurdle: poor and erratic bioavailability.[3][4]
This resource provides in-depth, evidence-based answers to common questions and troubleshooting scenarios encountered during both in vitro and in vivo experiments. Our goal is to equip you with the knowledge to overcome the challenges of phenoxybenzamine's physicochemical properties, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with phenoxybenzamine inconsistent? I'm observing high variability between experiments.
This is a common and critical issue that typically stems from phenoxybenzamine's challenging physicochemical properties. The primary culprits are its very low aqueous solubility and potential for instability.
Phenoxybenzamine hydrochloride is described as being insoluble in water and ether, though it is soluble in alcohol and chloroform.[5] Specifically, its aqueous solubility is reported to be less than 0.1 mg/mL.[6] This poor solubility can lead to several problems in an experimental setting:
-
Incomplete Solubilization: The drug may not fully dissolve in your aqueous experimental media (e.g., cell culture medium, buffers), leading to a lower effective concentration than intended.
-
Precipitation: Even if initially dissolved in a stock solution using an organic solvent, phenoxybenzamine can precipitate out when diluted into an aqueous buffer, especially over time or with temperature changes.
-
Erratic Absorption (in vivo): In animal studies, the low solubility leads to poor and variable absorption from the gastrointestinal tract, with only 20-30% of an oral dose being absorbed in an active form.[3][5]
Troubleshooting Checklist:
-
Review your solubilization protocol: Are you using an appropriate solvent system?
-
Visually inspect your solutions: Do you see any particulate matter or cloudiness after dilution into your final experimental medium?
-
Consider stability: How old are your solutions? Aqueous solutions of phenoxybenzamine are not recommended to be stored for more than one day.[7]
Q2: What is the best practice for preparing a phenoxybenzamine stock solution for in vitro assays?
Given its poor aqueous solubility, a multi-step solubilization process is required. Here is a field-proven protocol for preparing a reliable stock solution.
Protocol: Preparation of Phenoxybenzamine Hydrochloride Stock Solution
Materials:
-
Phenoxybenzamine hydrochloride powder (≥97% purity)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Appropriate aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Initial Dissolution in Organic Solvent:
-
Weigh the desired amount of phenoxybenzamine hydrochloride powder in a sterile tube.
-
Add a minimal amount of DMF or DMSO to dissolve the powder completely. Phenoxybenzamine hydrochloride is soluble at approximately 30 mg/mL in DMF and 25 mg/mL in DMSO.[7]
-
Purge the headspace of the tube with an inert gas to displace oxygen and minimize potential degradation.[7]
-
-
Serial Dilution (if necessary):
-
If a lower concentration stock is needed, perform serial dilutions using the same organic solvent.
-
-
Dilution into Aqueous Medium:
-
For your final working solution, slowly add the organic stock solution to your pre-warmed aqueous buffer or medium while vortexing gently. This rapid dilution into a larger volume can help to prevent immediate precipitation.
-
Important: The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in your experiments.
-
-
Final Concentration & Storage:
Causality: The use of a water-miscible organic solvent like DMF or DMSO is essential to first break the crystal lattice energy of the solid phenoxybenzamine hydrochloride. The subsequent dilution into an aqueous phase must be done carefully to create a thermodynamically metastable supersaturated solution for the duration of your experiment.
Troubleshooting Guide: In Vivo Studies
Scenario 1: Low and highly variable plasma concentrations in my rodent pharmacokinetic study after oral gavage.
This is a direct consequence of phenoxybenzamine's poor oral bioavailability. To achieve more consistent and therapeutically relevant plasma levels in preclinical studies, advanced formulation strategies are necessary. These approaches aim to enhance the dissolution rate and/or solubility of the drug in the gastrointestinal tract.[8][9]
Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Mechanism of Action | Key Considerations |
| Micronization/Nanonization | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[9][10] | Can be achieved through jet milling or high-pressure homogenization. May not be sufficient for drugs with extremely low solubility. |
| Solid Dispersions | The drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix (e.g., PEG, HPMC), preventing crystallization and enhancing dissolution.[8][10] | Can be prepared by solvent evaporation or hot-melt extrusion. Polymer selection is critical for stability. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (i.e., GI fluids).[8][9] | The drug is dissolved in the lipid phase, and the emulsion droplets provide a large surface area for absorption. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can encapsulate the lipophilic phenoxybenzamine molecule within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.[9] | Stoichiometry of the complex and the type of cyclodextrin used are important parameters. |
Workflow for Developing a SEDDS Formulation
Scenario 2: How can I accurately quantify phenoxybenzamine concentrations in plasma or tissue homogenates?
Accurate bioanalysis is critical for interpreting your results. Due to the low concentrations expected and the complexity of biological matrices, a highly sensitive and specific method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[11][12]
Key Elements of a Robust LC-MS/MS Method:
-
Sample Preparation: A simple protein precipitation step is often sufficient for plasma samples. To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins. After centrifugation, the supernatant can be directly injected.[11]
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as phenoxybenzamine-d5, is crucial.[11][13] This corrects for variability during sample preparation and matrix effects during ionization, ensuring high accuracy and precision.
-
Chromatography: Reversed-phase chromatography using a C18 column provides good retention and separation from endogenous plasma components.
-
Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
Safety & Handling
As a researcher, it is imperative to handle phenoxybenzamine with care due to its potent pharmacological activity and potential hazards.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[14][15]
-
Handling Powder: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood.[16] Avoid dust formation.[14]
-
Carcinogenicity: Phenoxybenzamine has shown mutagenic activity in some in vitro assays and has been associated with carcinoma in animal studies with long-term use.[5] Therefore, long-term exposure should be avoided.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]
References
- Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023, February 28). Asian Journal of Pharmacy and Technology.
- Phenoxybenzamine Hydrochloride Capsules USP. Boehringer Ingelheim.
- Tafesse, E. (2023, June 24). Phenoxybenzamine. In: StatPearls.
- Phenoxybenzamine. (n.d.). In Wikipedia. Retrieved February 21, 2026.
- Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025, August 6).
- Phenoxybenzamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
- Phenoxybenzamine (Dibenzyline): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, July 6). WebMD.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
- Phenoxybenzamine (hydrochloride) Product Information. (2022, November 30). Cayman Chemical.
- Phenoxybenzamine hydrochloride Product Page. Sigma-Aldrich.
- Phenoxybenzamine Hydrochloride. PubChem.
- Phenoxybenzamine hydrochloride Safety D
- Quantitative Analysis of Phenoxybenzamine in Human Plasma by LC-MS/MS using a Deuter
- Phenoxybenzamine hydrochloride Safety Data Sheet.
- Phenoxybenzamine Material Safety Data Sheet.
- Phenoxybenzamine Safety D
- Phenoxybenzamine hydrochloride (Standard). Cayman Chemical.
- Phenoxybenzamine-d5 (hydrochloride). Cayman Chemical.
- Dibenzyline (phenoxybenzamine) dosing, indications, interactions, adverse effects, and more. Medscape.
- Phenoxybenzamine.
- Analytical methods for tracing pharmaceutical residues in water and wastew
- Role of phenoxybenzamine in perioper
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of phenoxybenzamine in perioperative clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. publications.aap.org [publications.aap.org]
- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 6. Phenoxybenzamine Hydrochloride | C18H23Cl2NO | CID 5284441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. caymanchem.com [caymanchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. pharmacopoeia.com [pharmacopoeia.com]
- 16. cleanchemlab.com [cleanchemlab.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Amide Bond Formation with Electron-Deficient Anilines
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of carboxylic acids to electron-deficient anilines. Here, we will delve into the underlying chemical principles, provide in-depth troubleshooting guides, and answer frequently asked questions to help you overcome these synthetic hurdles.
Understanding the Challenge: The "Why" Behind Difficult Couplings
Amide bond formation is a cornerstone of organic synthesis, particularly in medicinal chemistry.[1] However, the seemingly straightforward reaction between a carboxylic acid and an amine can become exceptionally challenging when the amine is an electron-deficient aniline.
The core of the problem lies in the reduced nucleophilicity of the aniline's nitrogen atom. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides) on the aromatic ring pull electron density away from the nitrogen, making it a weaker nucleophile. This diminished reactivity makes it difficult for the aniline to attack the activated carboxylic acid species, leading to sluggish reactions, low yields, and the formation of unwanted side products.[1][2][3][4]
Standard coupling conditions, which work well for aliphatic or electron-rich anilines, often fail in these cases.[1][2][3][4] Therefore, a more nuanced approach, involving highly reactive activated species and carefully optimized reaction conditions, is required for success.
Visualizing the Problem: Nucleophilicity
Caption: Relative nucleophilicity of anilines.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address specific issues you may be encountering in the lab.
Q1: My reaction is sluggish or not proceeding to completion, even with standard coupling reagents like EDC/HOBt. What should I do?
A1: Enhance the Electrophilicity of the Carboxylic Acid.
When dealing with a weak nucleophile, the most effective strategy is to increase the reactivity of the electrophilic partner—the activated carboxylic acid.
-
Move Beyond Carbodiimides: While EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a workhorse, it may not generate a sufficiently reactive intermediate for electron-deficient anilines.[1] Consider switching to more potent activating agents.
-
Uronium/Aminium and Phosphonium Reagents: Reagents like HATU, HBTU, and PyBOP are generally more effective for challenging couplings.[5][6][7][8] They form highly reactive activated esters (OAt or OBt esters) that are more susceptible to attack by weakly nucleophilic anilines.[8] COMU is a newer generation uronium reagent that is often more efficient and safer than HBTU or HATU.[6][9][10]
-
Expert Insight: Phosphonium-based reagents like PyBOP and PyAOP have an advantage as they do not react with the amine nucleophile, which can be a side reaction with uronium/aminium salts, leading to guanidinium byproducts.[5][8] This makes them particularly suitable when using an excess of the coupling reagent is desired.
-
-
Acid Chlorides/Fluorides: Converting the carboxylic acid to its corresponding acid chloride or fluoride is a classic and highly effective method for activating it towards nucleophilic attack.[11][12][13][]
-
Protocol: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride in situ or as an isolated intermediate.[12] For a milder conversion to the acyl fluoride, reagents like BTFFH can be used.[2][3][4] The subsequent reaction with the electron-deficient aniline, often in the presence of a non-nucleophilic base, can proceed much more readily.
-
Q2: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?
A2: Identify and Suppress Common Side Reactions.
-
Anhydride Formation: With sluggish reactions, the activated carboxylic acid intermediate can react with another molecule of the starting carboxylic acid to form an anhydride. This is particularly common with carbodiimide reagents.[15]
-
Solution: Using a more potent coupling reagent (as mentioned in Q1) can accelerate the desired reaction with the aniline, outcompeting anhydride formation. Also, ensure your reaction is run under anhydrous conditions, as water can hydrolyze the activated intermediate back to the carboxylic acid.
-
-
Guanidinium Byproducts: As noted, uronium/aminium-based coupling reagents can react with the amine to form a guanidinium byproduct, which consumes the amine and complicates purification.[8]
-
Solution: Use a phosphonium-based reagent (e.g., PyBOP) or ensure the order of addition is optimized. Pre-activating the carboxylic acid with the coupling reagent before adding the aniline can minimize this side reaction.
-
-
Epimerization: If your carboxylic acid has a stereocenter adjacent to the carboxyl group (e.g., in amino acids), there is a risk of racemization or epimerization under harsh coupling conditions.
-
Solution: The use of additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) is crucial for suppressing epimerization.[7] Reagents that incorporate these moieties, like HATU and HBTU, are designed for this purpose.[6][8] For particularly sensitive substrates, consider milder coupling reagents like T3P (n-propanephosphonic acid anhydride) in the presence of pyridine.[16]
-
Q3: My yield is still low despite using a stronger coupling reagent. What other reaction parameters can I optimize?
A3: Fine-Tune Your Reaction Conditions.
-
Solvent Choice: The choice of solvent can have a significant impact. Polar aprotic solvents like DMF (N,N-dimethylformamide) and NMP (N-methyl-2-pyrrolidone) are often effective as they can help to solvate the charged intermediates and increase reaction rates.[17]
-
Base Selection: A non-nucleophilic base is typically required to neutralize the acid formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity. Common choices include DIPEA (N,N-diisopropylethylamine) and triethylamine (TEA).[1][18]
-
Expert Insight: For highly sensitive substrates where epimerization is a major concern, a weaker base like N-methylmorpholine (NMM) may be preferable.[5]
-
-
Temperature: For particularly challenging couplings, increasing the reaction temperature can provide the necessary activation energy.[2][3][4] Reactions can be heated to 50-80 °C or even higher, depending on the stability of the substrates and reagents. Monitoring the reaction closely for decomposition at elevated temperatures is crucial.
-
Use of Additives: In some cases, the addition of a nucleophilic catalyst can accelerate the reaction. For example, a catalytic amount of DMAP (4-dimethylaminopyridine) can be used with EDC to form a highly reactive acylpyridinium intermediate.[1]
Workflow for Troubleshooting Difficult Amide Couplings
Caption: A decision tree for troubleshooting.
Comparative Data: Coupling Reagents
| Reagent Class | Examples | Relative Reactivity | Key Advantages | Potential Issues |
| Carbodiimides | EDC, DCC, DIC | Moderate | Cost-effective, widely available. | Often insufficient for electron-deficient anilines; anhydride formation.[1][19] |
| Uronium/Aminium | HATU, HBTU, TBTU, COMU | High | Highly efficient, rapid reactions, suppress racemization.[6][7][8] | Can cause guanidinylation of the amine; some are explosive.[8][9] |
| Phosphonium | PyBOP, BOP, PyAOP | High | No guanidinylation side reaction; good for excess reagent use.[5] | Byproducts can be toxic (e.g., HMPA from BOP).[6] |
| Acid Halides | From SOCl₂, (COCl)₂, BTFFH | Very High | Extremely reactive acylating agents.[11][12][13][] | Harsh formation conditions; can be sensitive to moisture.[11] |
| Other | T3P, CDI | Moderate-High | T3P is good for minimizing epimerization; CDI is a phosgene analog.[5][16] | May have specific substrate limitations. |
Experimental Protocols
Protocol 1: General Procedure Using HATU
-
To a stirred solution of the carboxylic acid (1.0 equiv) in DMF (0.1-0.5 M) at room temperature, add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).
-
Stir the mixture for 5-10 minutes to allow for pre-activation.
-
Add the electron-deficient aniline (1.0-1.2 equiv) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50 °C).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, brine) to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Two-Step Procedure via Acid Chloride
-
Acid Chloride Formation: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5-2.0 equiv) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM).
-
In a separate flask, dissolve the electron-deficient aniline (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equiv) in the same solvent.
-
Cool the aniline solution to 0 °C and add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up and purify as described in Protocol 1.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to accelerate the reaction? A: Yes, microwave heating can be a very effective tool for driving difficult amide couplings to completion in a much shorter time frame. It is particularly useful for reactions that require elevated temperatures. Care must be taken to use sealed microwave-safe vials and to monitor the pressure.
Q: My starting materials are not very soluble in common organic solvents. What are my options? A: For solubility issues, consider using more polar aprotic solvents like NMP or DMSO. In some cases, a co-solvent system might be beneficial. Ensure that all your reagents are fully dissolved before proceeding with the reaction.
Q: Are there any catalytic methods for this type of transformation? A: While stoichiometric coupling reagents are most common, some catalytic methods are emerging. For instance, certain metal catalysts can facilitate direct amidation reactions, though their substrate scope with electron-deficient anilines may be limited and require specific optimization.[16]
Q: How do I know if my coupling reagent is still active? A: Coupling reagents, especially uronium and phosphonium salts, can be sensitive to moisture and may degrade over time. It is best to use freshly opened bottles or to store them in a desiccator. If you suspect your reagent has gone bad, a small-scale test reaction with a more reactive amine can confirm its activity.
References
-
Nanjunda, S. & Sureshbabu, V.V. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
AAPPTEC. Coupling Reagents. [Link]
-
Ang, P. et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Sustainable Chemistry & Engineering. [Link]
-
University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Chemical Communications (RSC Publishing). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. [Link]
-
ACS Publications. (2026). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters. [Link]
-
ChemRxiv. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[18]uril. [Link]
-
Amazon S3. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[18]uril. [Link]
-
Organic Chemistry Portal. Nickel/Photoredox-Catalyzed Direct Amidation of Aldehydes with Nitroarenes via Fully Catalytic Process. [Link]
-
ACS Publications. (2026). Pd(II)-Catalyzed [3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones. Organic Letters. [Link]
-
University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ACS Publications. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. [Link]
-
RSC Publishing. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. [Link]
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
-
Fisher Scientific. Amide Synthesis. [Link]
-
YouTube. (2019). synthesis of amides from acid chlorides. [Link]
-
Reddit. (2024). Struggling with amide coupling. [Link]
-
RSC Publishing. (2018). Amide activation: an emerging tool for chemoselective synthesis. [Link]
-
University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
RSC Publishing. Simple, convenient, and direct conversion of anilines and anilides into arynes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
ACS Publications. (2010). Nucleophilic Reactivities of Imide and Amide Anions. The Journal of Organic Chemistry. [Link]
-
PMC. (2013). A Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. [Link]
-
ResearchGate. Cross-coupling strategies for aniline synthesis a, Anilines are... [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Lab Reporter [fishersci.it]
- 13. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amide synthesis by acylation [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pure.hud.ac.uk [pure.hud.ac.uk]
- 19. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification Strategies for 4-Phenoxyaniline Reaction Mixtures
Welcome to the technical support center for synthetic chemistry applications. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted 4-phenoxyaniline from various product mixtures. As a versatile intermediate in the synthesis of dyes, pharmaceuticals, and polymers, isolating the desired product from this aromatic amine is a common yet critical challenge.[1] This document is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to adapt and troubleshoot your purification strategies effectively.
Physicochemical Properties of 4-Phenoxyaniline
A foundational understanding of 4-phenoxyaniline's properties is crucial for designing a successful purification scheme. The molecule's aromatic amine group is the primary handle for manipulation, particularly its basicity.
| Property | Value | Source(s) |
| Appearance | White to pale yellow or brown-green crystalline powder/flakes. | [2][3] |
| Molecular Formula | C₁₂H₁₁NO | [4] |
| Molecular Weight | 185.22 g/mol | [4][5] |
| Melting Point | 82-84 °C | [3][4][6] |
| Boiling Point | 140 °C @ 2.25 mmHg | [3][4] |
| pKa (Predicted) | 4.75 ± 0.10 | [3][4] |
| Water Solubility | < 1 g/L at 20 °C | [2][3] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, dimethylformamide. | [1][2] |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of reaction mixtures containing 4-phenoxyaniline in a direct question-and-answer format.
Q1: How can I quickly determine if unreacted 4-phenoxyaniline is present in my crude product mixture?
A1: Thin-Layer Chromatography (TLC) is the most efficient initial step. Spot your crude reaction mixture, your purified product, and a co-spot (crude mixture + a small amount of 4-phenoxyaniline standard) on a TLC plate.
-
Rationale: The co-spot will definitively confirm the identity of the spot corresponding to 4-phenoxyaniline. Aromatic amines like 4-phenoxyaniline are often UV-active, making them easy to visualize under a UV lamp. If not, various stains (e.g., potassium permanganate) can be used.
-
Troubleshooting: If your product and the starting material have very similar Rf values, you may need to experiment with different solvent systems (mobile phases) to achieve better separation.[7] Consider varying the ratio of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
Q2: My desired product is neutral (e.g., an amide or an N-alkylated derivative with no basic sites). What is the simplest method to remove the basic 4-phenoxyaniline?
A2: Acid-base extraction is the most effective and straightforward method in this scenario.[8][9] By washing your organic solution with an aqueous acid, you can selectively protonate the basic 4-phenoxyaniline, making it water-soluble and pulling it into the aqueous layer.
-
Causality (The "Why"): 4-Phenoxyaniline, as an aniline derivative, is a weak base (predicted pKa of its conjugate acid is ~4.75).[3][4] When you introduce an aqueous acid like 1 M hydrochloric acid (HCl), an acid-base reaction occurs. The amine is protonated to form an ammonium salt. This ionic salt is significantly more soluble in the aqueous phase than in the organic solvent, allowing for a clean separation.[10][11] Your neutral product, lacking a basic site, remains in the organic layer.
Q3: I tried recrystallization, but my product "oiled out" instead of forming crystals. What went wrong?
A3: "Oiling out" is a common problem in recrystallization and typically points to one of several issues:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[12][13] If the compound is too soluble even at low temperatures, it will not precipitate.
-
Cooling Too Rapidly: Allowing the solution to cool too quickly can cause the compound to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.[13]
-
Presence of Impurities: Significant amounts of impurities (like residual 4-phenoxyaniline) can depress the melting point of your product and interfere with crystal lattice formation, leading to an oil.[12]
-
Expert Recommendation: First, ensure your product is reasonably pure before attempting recrystallization; an acid wash to remove the bulk of the 4-phenoxyaniline might be a necessary prerequisite. If purity is high, try a different solvent or a mixed-solvent system (e.g., ethanol/water).[14][15] For the procedure, ensure the solution cools slowly to room temperature before moving it to an ice bath.
Q4: My desired product is also a basic amine. How can I separate it from 4-phenoxyaniline?
A4: When both your starting material and product are basic, simple acid-base extraction is not viable. You must exploit other differences in their physical properties.
-
Option 1: Flash Column Chromatography: This is the most common and versatile method. The separation is based on the differential adsorption of the compounds to the stationary phase (e.g., silica gel) and their solubility in the mobile phase.[16] Since amines can interact strongly with acidic silica gel, leading to peak tailing, it is often necessary to add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase.[16][17]
-
Option 2: Preparative HPLC: For difficult separations or high-purity requirements, High-Performance Liquid Chromatography (HPLC) on a preparative scale can be used.[7][18] This offers higher resolving power than standard flash chromatography.
-
Option 3: Selective Recrystallization: If there is a significant difference in the solubility profiles of your product and 4-phenoxyaniline in a particular solvent, recrystallization may be possible. This often requires careful solvent screening.
Q5: Can I use distillation to remove 4-phenoxyaniline?
A5: Distillation is only a viable option if there is a substantial difference in the boiling points between your product and 4-phenoxyaniline, and if both compounds are thermally stable. Given 4-phenoxyaniline's high boiling point (140 °C at 2.25 mmHg), this method is generally reserved for products that are either much more volatile or significantly less volatile (e.g., non-volatile solids or salts).[4][19] Vacuum distillation would be required to avoid thermal decomposition.
Purification Method Selection
Choosing the right purification strategy is paramount. The following decision tree, rendered in DOT language, provides a logical workflow based on the properties of your desired product.
Caption: Decision tree for selecting a purification method.
Detailed Purification Protocols
Protocol 1: Acid-Base Extraction for Neutral or Acidic Products
This protocol is ideal for removing the basic 4-phenoxyaniline from a neutral or acidic compound dissolved in an organic solvent.
Materials:
-
Crude product mixture dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
1 M Hydrochloric Acid (HCl).
-
1 M Sodium Hydroxide (NaOH) (for acidic products).
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (optional, for acidic products).
-
Saturated Sodium Chloride (Brine) solution.
-
Separatory funnel.
-
Anhydrous sodium sulfate or magnesium sulfate.
Procedure:
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.
-
Acid Wash (to remove 4-phenoxyaniline):
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with 1 M HCl one more time to ensure complete removal.[10]
-
-
Base Wash (if your product is acidic):
-
This step is performed INSTEAD of the acid wash. Wash the organic layer with 1 M NaOH or saturated NaHCO₃ to extract your acidic product into the aqueous layer, leaving neutral impurities and unreacted starting materials behind. The 4-phenoxyaniline will remain in the organic layer. The aqueous layer containing your deprotonated product is then collected, re-acidified, and back-extracted into a fresh organic solvent.[20]
-
-
Neutralizing Wash: Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid, followed by a wash with brine to begin the drying process.
-
Drying and Concentration: Drain the organic layer into a clean flask. Add an anhydrous drying agent (e.g., Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter or decant the dried organic solution and concentrate it using a rotary evaporator to yield your purified product.
Protocol 2: Flash Column Chromatography for Basic Products
This method is suitable for separating 4-phenoxyaniline from a desired product that is also a basic amine.
Materials:
-
Silica gel (for flash chromatography).
-
Appropriate solvents for the mobile phase (e.g., hexanes, ethyl acetate).
-
Triethylamine (Et₃N).
-
Flash chromatography system (glass column, pump, fraction collector).
-
TLC plates and chamber.
Procedure:
-
Determine Eluent System: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your product and 4-phenoxyaniline (aim for a ΔRf > 0.2). Add ~1% triethylamine to the solvent mixture to prevent peak tailing.[16]
-
Pack the Column: Prepare a slurry of silica gel in the chosen mobile phase (including the triethylamine) and pack the column.
-
Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elute and Collect: Run the mobile phase through the column under positive pressure. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.
Protocol 3: Recrystallization
This protocol is applicable if your product is a solid and has a significantly different solubility profile from 4-phenoxyaniline.
Materials:
-
Crude product.
-
A suitable recrystallization solvent or solvent pair.
-
Erlenmeyer flask.
-
Heating source (hot plate).
-
Ice bath.
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask).
Procedure:
-
Solvent Selection: In a test tube, test small amounts of your crude product with various solvents to find one that dissolves the material when hot but not when cold.[21] Water or ethanol/water mixtures are good starting points for polar compounds.[3][14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while swirling. Continue adding small portions of hot solvent until the solid just dissolves completely.[13]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Allow the crystals to dry completely in the air or in a vacuum oven.
References
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Solubility of Things. (n.d.). 4-[3-(4-aminophenoxy)phenoxy]aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]
-
Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Chemsrc. (2025, August 20). 4-Phenoxyaniline | CAS#:139-59-3. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 4-Phenoxyaniline(139-59-3)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
-
PubMed. (2017, March 6). Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
-
LookChem. (n.d.). 4-Phenoxyaniline. Retrieved from [Link]
-
PMC. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Retrieved from [Link]
- Google Patents. (n.d.). US4316993A - Process for the preparation of 4-phenoxy-phenols.
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Nitro-2-phenoxyaniline. Retrieved from [Link]
-
PubChem. (n.d.). (4-Aminophenoxy)benzene. Retrieved from [Link]
-
Prime Scholars. (n.d.). Crystal growth and characterization of a new NLO material: 4-Methoxyaniline. Retrieved from [Link]
-
Scribd. (n.d.). Formal Report Re Crystallization Exp 4 Final. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Phenoxyaniline CAS#: 139-59-3 [m.chemicalbook.com]
- 4. 4-Phenoxyaniline | 139-59-3 [chemicalbook.com]
- 5. (4-Aminophenoxy)benzene | C12H11NO | CID 8764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. cerritos.edu [cerritos.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. primescholars.com [primescholars.com]
- 16. biotage.com [biotage.com]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. agilent.com [agilent.com]
- 19. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. scribd.com [scribd.com]
A Comparative Guide to the Kinase Selectivity of 4-fluoro-N-(4-phenoxyphenyl)benzamide for SPAK versus OSR1
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth technical comparison of the selectivity of the kinase inhibitor 4-fluoro-N-(4-phenoxyphenyl)benzamide for STE20/SPS1-related proline/alanine-rich kinase (SPAK) versus Oxidative Stress-Responsive Kinase 1 (OSR1). We will explore the biological context of these kinases, present available selectivity data, detail the experimental methodologies used to determine inhibitor potency and selectivity, and discuss the implications for researchers in drug discovery and chemical biology.
Introduction: The WNK-SPAK/OSR1 Signaling Axis
The With-No-Lysine (WNK) kinases are crucial regulators of ion homeostasis and cell volume.[1] Under conditions such as osmotic stress, WNK kinases phosphorylate and activate two highly homologous downstream kinases: SPAK (also known as STK39) and OSR1.[1] Activated SPAK and OSR1, in turn, phosphorylate and modulate the activity of cation-chloride cotransporters (CCCs), such as the Na-K-2Cl cotransporter 1 (NKCC1) and the Na-Cl cotransporter (NCC).[2] This signaling cascade is fundamental to maintaining blood pressure and neuronal chloride gradients. Dysregulation of the WNK-SPAK/OSR1 pathway is implicated in human diseases, most notably in certain forms of salt-sensitive hypertension, making it a compelling target for therapeutic intervention.[3]
Given their critical role, developing selective inhibitors for SPAK and OSR1 is of high interest. However, the high degree of sequence and structural homology between the catalytic domains of SPAK and OSR1 presents a significant challenge for achieving selectivity. This guide focuses on a compound from the N-(4-phenoxyphenyl)benzamide series, which has been identified as a promising scaffold for SPAK inhibition.[3]
Selectivity Profile of N-(4-phenoxyphenyl)benzamide Derivatives
Direct, publicly available IC50 data for 4-fluoro-N-(4-phenoxyphenyl)benzamide against both SPAK and OSR1 is not prominently reported in the literature. However, extensive structure-activity relationship (SAR) studies have been published on the N-(4-phenoxyphenyl)benzamide scaffold, identifying potent SPAK inhibitors.[3]
One of the most potent compounds from this series, designated 20l in the study by Kage et al., provides a valuable reference point for the potential activity of this chemical class.[3] Compound 20l incorporates key structural features of the scaffold and demonstrates significant inhibitory activity against SPAK.
| Compound | Target Kinase | IC50 (nM) | Selectivity (OSR1/SPAK) | Reference |
| Compound 20l | SPAK | 59 | N/A | [3] |
| (analogue) | OSR1 | Not Reported | N/A | [3] |
Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of a specific biological process by 50%.[4] A lower IC50 value indicates higher potency. The selectivity is often expressed as a ratio of IC50 values for the off-target versus the on-target kinase. As data for OSR1 was not provided in the primary study for this compound series, a direct selectivity ratio cannot be calculated from this source. This highlights a common gap in early-stage drug discovery, where initial screens prioritize the primary target.
Methodology for Determining Kinase Selectivity
Assessing the selectivity of a kinase inhibitor is a multi-step process that begins with precise measurement of potency against the primary target and its closest homologues, followed by broader screening against the entire kinome.
The foundational experiment to determine inhibitor potency is the in vitro biochemical kinase assay. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Detailed Protocol: Radiometric SPAK/OSR1 Inhibition Assay
This protocol is a representative example based on methodologies described in the literature.[1][5]
-
Preparation of Reagents:
-
Kinase Buffer (Buffer A): 50 mM HEPES pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol. The composition may need to be optimized for kinase stability and activity.[5]
-
Kinase: Recombinant human SPAK or OSR1.
-
Substrate: A specific peptide substrate such as CATCHtide (Cation Chloride Co-transporter peptide substrate) is used.[2][6] This peptide contains the phosphorylation sites targeted by SPAK/OSR1 on NKCC1.[1]
-
Inhibitor: Prepare a 10-point serial dilution of 4-fluoro-N-(4-phenoxyphenyl)benzamide in DMSO, then dilute into the kinase buffer.
-
ATP Mix: Prepare a solution in kinase buffer containing MgCl2 and [γ-³²P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, peptide substrate, and diluted inhibitor to each well. Include controls for no inhibitor (0% inhibition) and no kinase (100% inhibition).
-
Pre-incubate the plate for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP mix to each well.
-
Incubate the reaction for a defined period (e.g., 20-40 minutes) at 30°C. The reaction time should be within the linear range of the kinase activity.
-
Stop the reaction by adding phosphoric acid.
-
-
Detection and Analysis:
-
Spot the reaction mixture onto a phosphocellulose P81 filter paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[4]
-
Causality and Self-Validation: The choice of a specific peptide substrate like CATCHtide ensures that the measured activity is directly attributable to SPAK/OSR1, as it is derived from a known downstream target.[2] The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors are evaluated under standardized conditions. Controls lacking kinase or inhibitor are essential to define the dynamic range of the assay and validate the results.
To understand the broader selectivity of an inhibitor, it must be tested against a large panel of kinases. This is crucial for identifying potential off-target effects that could lead to toxicity or provide opportunities for drug repurposing.[7] Commercial platforms like KINOMEscan® offer this service.[8][9]
Methodology: Competition Binding Assay (e.g., KINOMEscan®)
This technology does not measure enzymatic activity but rather the ability of a compound to displace a ligand from the active site of a large number of kinases.[8][10]
-
Assay Principle: Kinases are tagged and immobilized on a solid support. A known, tagged ligand that binds to the kinase active site is added.
-
Competition: The test compound (inhibitor) is added. If it binds to the kinase's active site, it will compete with and displace the tagged ligand.
-
Quantification: The amount of tagged ligand remaining bound to the immobilized kinase is measured. A lower signal for the tagged ligand indicates stronger binding by the test compound.
-
Data Representation: Results are often expressed as percent inhibition at a fixed concentration (e.g., 1 µM) or as a dissociation constant (Kd). The data can be visualized on a "kinome tree" diagram, providing a powerful snapshot of the inhibitor's selectivity across the human kinome.[8]
Implications for Research and Drug Development
-
Understanding On-Target Efficacy: High potency against SPAK is the primary goal for developing antihypertensive agents that target this pathway.[3]
-
Predicting Off-Target Effects: The selectivity between SPAK and OSR1 is important. While they are often considered functionally redundant, subtle differences in their tissue expression and downstream targets may exist. An inhibitor that potently inhibits both may have a different therapeutic or side-effect profile than a highly selective one.
-
Kinome Selectivity as a Predictor of Safety: Broader kinome screening is essential. An inhibitor that binds to many other kinases may have a higher risk of off-target toxicity. For instance, inhibition of kinases involved in cell cycle regulation or cardiac function would be a significant concern. Conversely, a "clean" inhibitor with high selectivity for only SPAK/OSR1 is a more desirable candidate for further development.[7]
Conclusion
A comprehensive evaluation of selectivity requires rigorous, well-controlled in vitro kinase assays to determine IC50 values for both SPAK and OSR1, followed by broad kinome-wide profiling. This systematic approach is the gold standard for characterizing kinase inhibitors, providing the critical data needed to advance promising compounds from initial discovery to potential clinical candidates.
References
-
Vitari, A. C., Deak, M., Collins, B. J., Morrice, N., Prescott, A. R., Phelan, A., Humphreys, S., & Alessi, D. R. (2006). Functional interactions of the SPAK/OSR1 kinases with their upstream activator WNK1 and downstream substrate NKCC1. Biochemical Journal, 397(2), 223–231. [Link]
-
Kage, H., Chiba, S., Ando, K., Sohara, E., Rai, T., Sasaki, S., & Uchida, S. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(17), 127408. [Link]
-
Al-Mouatassim, S., Zagorska, A., Rafiqi, A. M., & Alessi, D. R. (2011). SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation. Biochemical Journal, 441(1), 345–357. [Link]
-
JoVE. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from jove.com. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan: Kinase Binding Assay Platform. Retrieved from eurofinsdiscoveryservices.com. [Link]
-
Vitari, A. C., Deak, M., Collins, B. J., Morrice, N., Prescott, A. R., Phelan, A., Humphreys, S., & Alessi, D. R. (2006). Functional Interactions of the SPAK/OSR1 Kinases With Their Upstream Activator WNK1 and Downstream Substrate NKCC1. Biochemical Journal, 397(Pt 2), 223–231. [Link]
-
Schulze, J., Held, J., & Schirmeister, T. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6599. [Link]
-
Berginski, M. E., Crouse, R. B., & Gomez, S. M. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS Computational Biology, 19(11), e1011631. [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from drugtargetreview.com. [Link]
-
Ma'ayan Laboratory, Icahn School of Medicine at Mount Sinai. (2015). LINCS KinomeScan Kinase Inhibitor Targets Dataset. Enrichr. [Link]
-
Kormos, C. M., Jin, C., Cueva, J. P., Runyon, S. P., Thomas, J. B., Brieaddy, L. E., Mascarella, S. W., Navarro, H. A., Gilmour, B. P., & Carroll, F. I. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. Journal of Medicinal Chemistry, 56(11), 4757–4768. [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. Retrieved from lincs.hms.harvard.edu. [Link]
-
Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from tandfonline.com. [Link]
-
Wang, Y., Zhang, T., Gorshkov, K., et al. (2024). Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. Journal of Medicinal Chemistry. [Link]
-
Kage, H., Narita, T., Yamauchi, T., et al. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(12), 1136–1141. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Functional interactions of the SPAK/OSR1 kinases with their upstream activator WNK1 and downstream substrate NKCC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Functional interactions of the SPAK/OSR1 kinases with their upstream activator WNK1 and downstream substrate NKCC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Novel SPAK Inhibitors in Hypertensive Rats
An Objective Evaluation of N-(4-phenoxyphenyl)benzamide Derivatives as a Promising New Class of Antihypertensive Agents
Initial research into the specific compound 4-fluoro-N-(4-phenoxyphenyl)benzamide for antihypertensive effects has revealed a lack of publicly available in vivo efficacy data in hypertensive rat models. However, this inquiry has led to a promising and closely related class of compounds: N-(4-phenoxyphenyl)benzamide derivatives that function as potent inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK).[1] This guide will provide a comprehensive comparison of the potential in vivo efficacy of these novel SPAK inhibitors in a relevant model of salt-sensitive hypertension, grounded in the available scientific literature.
The focus of this guide will be to provide researchers, scientists, and drug development professionals with a detailed understanding of the mechanism of action, experimental validation, and comparative performance of this emerging class of antihypertensive agents.
The WNK-SPAK-NCC Signaling Pathway: A Key Regulator of Salt Homeostasis and Blood Pressure
A significant portion of hypertension cases are salt-sensitive, where blood pressure is directly influenced by dietary salt intake. The renal WNK-SPAK-NCC signaling cascade is a critical pathway in maintaining salt homeostasis.[2][3]
-
WNK Kinases (With-No-Lysine [K]) : These are upstream regulators that are activated by changes in intracellular chloride concentration and cell volume.
-
SPAK/OSR1 Kinases : WNK kinases phosphorylate and activate SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress-Responsive 1).[4][5]
-
NCC (Na-Cl Cotransporter) : Activated SPAK/OSR1 then phosphorylates and activates the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney.[3]
-
Salt Reabsorption and Blood Pressure : The activation of NCC leads to increased reabsorption of sodium and chloride from the renal tubules back into the bloodstream. This increase in salt retention leads to water retention, increased blood volume, and consequently, elevated blood pressure.[6]
Abnormal activation of the WNK-SPAK-NCC cascade results in excessive salt reabsorption, leading to salt-sensitive hypertension.[1] Therefore, inhibiting key components of this pathway, such as SPAK, presents a promising therapeutic strategy for this form of hypertension.[2][5][7]
Signaling Pathway Diagram
Caption: Experimental workflow for evaluating the in vivo efficacy of SPAK inhibitors.
Detailed Experimental Protocols
Protocol 1: Induction of Salt-Sensitive Hypertension
-
Animal Selection : Use male Dahl salt-sensitive (DSS) rats, approximately 6-8 weeks old.
-
Acclimatization : Acclimatize the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Dietary Intervention : Switch the diet of all DSS rats to a high-salt chow containing 4% to 8% NaCl.
-
Duration : Maintain the high-salt diet for 4-6 weeks to allow for the development of stable hypertension.
-
Confirmation : Confirm the hypertensive state by measuring systolic blood pressure (SBP). Rats with SBP consistently above 150 mmHg are considered hypertensive and suitable for the study.
Protocol 2: Blood Pressure Measurement
For continuous and accurate blood pressure monitoring in conscious and freely moving rats, radiotelemetry is the gold standard. [8][9]
-
Transmitter Implantation : Surgically implant a radiotelemetry transmitter (e.g., from DSI) with the catheter inserted into the abdominal aorta of the anesthetized rat.
-
Recovery : Allow a recovery period of at least one week after surgery before starting the high-salt diet.
-
Data Acquisition : Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) continuously throughout the study period.
-
Data Analysis : Analyze the data by averaging the blood pressure readings over specific time intervals (e.g., daily or weekly).
Alternatively, the tail-cuff method can be used for non-invasive blood pressure measurement, though it may be less accurate and can be stressful for the animals. [10][11]
Protocol 3: Drug Administration
-
Compound Preparation : Prepare the N-(4-phenoxyphenyl)benzamide derivative (SPAK inhibitor) and hydrochlorothiazide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing : Administer the compounds or vehicle orally via gavage once daily for the duration of the treatment period (e.g., 2-4 weeks). Dose levels should be determined from prior pharmacokinetic and dose-ranging studies.
-
Treatment Groups :
-
Group 1 (Vehicle) : Receive vehicle only.
-
Group 2 (SPAK Inhibitor) : Receive the N-(4-phenoxyphenyl)benzamide derivative at a predetermined dose.
-
Group 3 (Hydrochlorothiazide) : Receive hydrochlorothiazide at a clinically relevant dose.
-
Comparative Data Analysis
The following table presents a hypothetical but representative summary of the expected outcomes from an in vivo efficacy study comparing a novel SPAK inhibitor to a standard antihypertensive drug in DSS rats.
| Treatment Group | Dose (mg/kg/day, p.o.) | Baseline SBP (mmHg) | Change in SBP after 4 weeks (mmHg) | p-value vs. Vehicle |
| Vehicle Control | - | 185 ± 5 | -2 ± 3 | - |
| SPAK Inhibitor (Compound 20l) | 30 | 187 ± 6 | -35 ± 4 | < 0.001 |
| Hydrochlorothiazide | 25 | 186 ± 5 | -28 ± 5 | < 0.01 |
Data are presented as mean ± SEM. SBP: Systolic Blood Pressure.
Interpretation of Expected Results :
-
The Vehicle Control group is expected to maintain a high blood pressure throughout the study.
-
The SPAK Inhibitor group is hypothesized to show a significant and robust reduction in systolic blood pressure, potentially greater than that of the standard comparator, due to its targeted mechanism of action on the WNK-SPAK-NCC pathway. [4][12]* The Hydrochlorothiazide group should also demonstrate a significant decrease in blood pressure, providing a benchmark for the efficacy of the novel compound. [6]
Conclusion and Future Directions
The inhibition of the WNK-SPAK-NCC signaling pathway is a highly promising strategy for the development of novel antihypertensive drugs, particularly for salt-sensitive hypertension. [3][5]N-(4-phenoxyphenyl)benzamide derivatives have emerged as a potent class of SPAK inhibitors. [1] Based on the mechanism of action, it is anticipated that these compounds will demonstrate significant in vivo efficacy in reducing blood pressure in the Dahl salt-sensitive rat model. A direct comparison with established antihypertensive agents like thiazide diuretics is crucial to determine their therapeutic potential. Future studies should also investigate the long-term efficacy, safety profile, and potential for end-organ protection. The development of highly selective SPAK inhibitors could offer a more targeted and potentially more effective treatment for a large subset of the hypertensive population.
References
-
Hadchouel, J., et al. (2014). WNK-SPAK-NCC Cascade Revisited. Hypertension, 64(5), 1047-53. [Link]
-
Kage, H., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(17), 127408. [Link]
-
Richardson, C., & Alessi, D. R. The regulation of salt transport and blood pressure by the WNK-SPAK/OSR1 signalling pathway. MRC Protein Phosphorylation and Ubiquitylation Unit. [Link]
-
Sanders, P. W. (1996). Salt-sensitive hypertension: lessons from animal models. American Journal of Kidney Diseases, 28(5), 775-82. [Link]
-
Zhang, J., et al. (2020). WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension. Acta Pharmacologica Sinica, 42(4), 508-517. [Link]
-
Wang, D. H., & Xiong, X. (2000). Antihypertensive Mechanisms Underlying a Novel Salt-Sensitive Hypertensive Model Induced by Sensory Denervation. Hypertension, 35(5), 1136-41. [Link]
-
Yang, S. S., et al. (2009). Role of the WNK-activated SPAK kinase in regulating blood pressure. EMBO Molecular Medicine, 1(9), 1-12. [Link]
-
Richardson, C., & Alessi, D. R. (2008). The regulation of salt transport and blood pressure by the WNK-SPAK/OSR1 signalling pathway. Journal of Cell Science, 121(Pt 20), 3293-304. [Link]
-
Gaskill, C. M., & Farraj, A. K. (2018). Central nervous system mechanisms of salt-sensitive hypertension. Physiological Reviews, 98(4), 2145-2199. [Link]
-
Zicha, J., & Kunes, J. (1999). An experimental rat model of salt-sensitive hypertension; biochemical and morphological parameters and sympathetic nervous system. Journal of the South African Veterinary Association, 70(1), 2-9. [Link]
-
Hadchouel, J., et al. (2014). WNK-SPAK-NCC cascade revisited: WNK1 stimulates the activity of the Na-Cl cotransporter via SPAK, an effect antagonized by WNK4. Hypertension, 64(5), 1047-53. [Link]
-
Rettig, R., & Grisk, O. (2010). The Renin-Angiotensin System in the Development of Salt-Sensitive Hypertension in Animal Models and Humans. International Journal of Hypertension, 2010, 852329. [Link]
-
Bogdan, S., et al. (2019). Comparison among different methods for blood pressure monitoring in rats: literature review. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Veterinary Medicine, 76(1), 1-8. [Link]
-
Glover, M., & O'Shaughnessy, K. M. (2015). Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport. Acta Physiologica, 213(2), 344-57. [Link]
-
McCormick, J. A. (2015). The CUL3/KLHL3-WNK-SPAK/OSR1 pathway as a target for antihypertensive therapy. American Journal of Physiology-Renal Physiology, 309(6), F497-503. [Link]
-
Kramer, K., & Kinter, L. B. (2003). Measuring Blood Pressure in Small Laboratory Animals. Methods in Molecular Medicine, 84, 1-13. [Link]
-
Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of Pharmacology & Pharmacotherapeutics, 3(2), 172-7. [Link]
-
Singh, S., et al. (2012). Noninvasive measurement of systolic blood pressure in rats: A novel technique. Indian Journal of Pharmacology, 44(6), 794-6. [Link]
-
Cardiff University. (2018). A step forward in understanding key enzymes involved in hypertension. Cardiff University News. [Link]
-
Knorr, A., et al. (1991). Effects of different antihypertensive drug classes on survival in animal models. Journal of Cardiovascular Pharmacology, 17 Suppl 2, S94-100. [Link]
-
Zhang, J., et al. (2020). WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension. Acta Pharmacologica Sinica, 42(4), 508-517. [Link]
-
Lim, S. L., et al. (2022). Evaluation of Various Experimental Models in Antihypertensive Drug Development: Recent Update. Science Alert. [Link]
-
Su, D. F., et al. (1996). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica, 17(1), 17-20. [Link]
-
Kage, H., et al. (2021). Structural Development of Salicylanilide-Based SPAK Inhibitors as Candidate Antihypertensive Agents. ChemMedChem, 16(18), 2841-2848. [Link]
-
Sanikidze, T., et al. (2022). COMPARABLE EFFECTIVENESS OF DIFFERENT ANTIHYPERTENSIVE AGENTS IN THE TREATMENT OF EXPERIMENTAL HYPERTENSION IN RATS. ResearchGate. [Link]
-
Taylor, B. A., et al. (2020). SPAK (Stk39) is Involved in NKCC2 Phosphorylation and Salt-sensitive Hypertension in Dahl Salt-sensitive Rats. Henry Ford Health Scholarly Commons. [Link]
-
Kumar, A., et al. (2025). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. International Journal of Pharmaceutical Research and Applications, 10(2), 472-483. [Link]
-
Wang, L., et al. (2018). A novel hypertensive crisis rat model established by excessive norepinephrine infusion and the potential therapeutic effects of Rho-kinase inhibitors on it. Journal of Pharmacological and Toxicological Methods, 94, 71-78. [Link]
-
GSC Online Press. (2022). Review on in vivo and in vitro experimental model of anti-hypertensive agent. GSC Biological and Pharmaceutical Sciences, 19(03), 127-132. [Link]
-
Singh, A. K., et al. (2021). Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms. Frontiers in Pharmacology, 12, 611109. [Link]
-
Glover, M., & O'Shaughnessy, K. M. (2011). SPAK and WNK kinases: a new target for blood pressure treatment?. Current Opinion in Nephrology and Hypertension, 20(1), 33-8. [Link]
-
Laurent, S., et al. (2012). New drugs, procedures, and devices for hypertension. The Lancet, 380(9841), 591-600. [Link]
-
Kage, H., et al. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(12), 1028-1033. [Link]
Sources
- 1. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The regulation of salt transport and blood pressure by the WNK-SPAK/OSR1 signalling pathway | MRC PPU [ppu.mrc.ac.uk]
- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the WNK-activated SPAK kinase in regulating blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPAK and WNK kinases: a new target for blood pressure treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Disposal of 4-fluoro-N-(4-phenoxyphenyl)benzamide: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring the safety of ourselves, our colleagues, and the environment. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-fluoro-N-(4-phenoxyphenyl)benzamide, a compound for which specific safety and disposal data may not be readily available. The procedures outlined here are synthesized from best practices and data from structurally analogous benzamide and fluorinated aromatic compounds, ensuring a conservative and safety-first approach.
Hazard Assessment and Waste Classification: A Conservative Approach
In the absence of a specific Safety Data Sheet (SDS) for 4-fluoro-N-(4-phenoxyphenyl)benzamide, a thorough hazard assessment must be conducted by evaluating its structural components: a fluorinated benzamide core and a phenoxyphenyl group.
-
Benzamide Moiety : Benzamide and its derivatives can present a range of health hazards. For instance, some benzamides are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Certain derivatives are also suspected of causing genetic defects.[2][3]
-
Fluorinated Aromatic Moiety : The presence of a fluorine atom on the phenyl ring can influence the compound's reactivity and toxicity. Fluorinated aromatic compounds may cause skin and eye irritation.[4]
-
Phenoxyphenyl Moiety : While specific data on the phenoxyphenyl group's contribution to toxicity in this context is limited, it is prudent to handle the compound with care, assuming potential for irritation.
Given these considerations, 4-fluoro-N-(4-phenoxyphenyl)benzamide should be treated as hazardous chemical waste . It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and to ensure compliance with local, state, and federal regulations.[5]
Table 1: Inferred Hazard Profile of 4-fluoro-N-(4-phenoxyphenyl)benzamide
| Hazard Classification | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation.[4] | Wear protective gloves and a lab coat.[1][6] |
| Eye Irritation | May cause serious eye irritation.[4] | Wear safety goggles or a face shield.[6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[4] | Handle in a well-ventilated area or a chemical fume hood.[7] |
| Genetic Defects | Suspected of causing genetic defects (based on some benzamide derivatives).[2][3] | Avoid all personal contact, including inhalation.[8] |
| Environmental Hazards | May be harmful to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[4][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-fluoro-N-(4-phenoxyphenyl)benzamide for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[6]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1] Dispose of contaminated gloves immediately after use.[6]
-
Body Protection : A laboratory coat should be worn to prevent skin contact.[6]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, or if working outside of a ventilated enclosure, a NIOSH-approved respirator is necessary.[10]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 4-fluoro-N-(4-phenoxyphenyl)benzamide.
Step 1: Waste Segregation and Collection
-
Do not mix 4-fluoro-N-(4-phenoxyphenyl)benzamide waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Collect all waste, including the pure compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and compatible waste container.[6] Suitable containers are typically made of glass or high-density polyethylene.
Step 2: Container Labeling
-
The waste container must be clearly and accurately labeled. The label should include:
Step 3: Waste Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[1]
-
The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials like strong oxidizing agents.[6][8]
Step 4: Final Disposal
-
Never dispose of 4-fluoro-N-(4-phenoxyphenyl)benzamide down the drain or in the regular trash.[1][6]
-
The recommended method of disposal is through a licensed hazardous waste disposal company.[6] This will typically involve incineration at a permitted facility.[1][8]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. They will have established procedures and certified vendors to ensure compliant disposal.[1]
Step 5: Decontamination
-
Thoroughly decontaminate all labware and surfaces that have come into contact with the compound. Use an appropriate solvent (e.g., ethanol or acetone) followed by washing with soap and water.[1]
-
Collect all decontamination rinsate as hazardous waste.[1]
Emergency Procedures: Spill and Exposure Response
Spill Response:
-
Evacuate non-essential personnel from the area.[5]
-
Remove all sources of ignition.[5]
-
Wearing appropriate PPE, collect the spilled solid material using tools that minimize dust generation.[11]
-
Place the spilled material and any contaminated cleanup materials into a labeled hazardous waste container.[12]
-
Ventilate the area and wash the spill site once the material has been removed.[5]
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]
-
Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing.[12]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-fluoro-N-(4-phenoxyphenyl)benzamide.
Caption: Disposal workflow for 4-fluoro-N-(4-phenoxyphenyl)benzamide.
By adhering to these rigorous disposal procedures, you are not only ensuring regulatory compliance but are also actively contributing to a culture of safety and environmental stewardship within the scientific community. Always prioritize safety and consult with your institution's EHS professionals for any questions or concerns.
References
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide.
- BenchChem. (n.d.). Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). Benzamide.
- New Jersey Department of Health. (n.d.). BENZAMIDE CAS Number - HAZARD SUMMARY.
- Synquest Labs. (2020, April 28). 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet.
- Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS.
- Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - Benzamide.
- ScienceLab.com. (2010, June 10). Material Safety Data Sheet - Benzamide.
- CymitQuimica. (2024, December 19). Safety Data Sheet - N-(4-Fluoro-phenyl)-2-hydroxy-benzamide.
- Pipeline and Hazardous Materials Safety Administration. (2014, January 10). Interpretation Document.
- Sigma-Aldrich. (2015, June 16). Safety Data Sheet - Benzamide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-(4-Fluorophenyl)benzenesulfonamide.
- New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet - Benzamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. synquestlabs.com [synquestlabs.com]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 11. phmsa.dot.gov [phmsa.dot.gov]
- 12. actylislab.com [actylislab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
